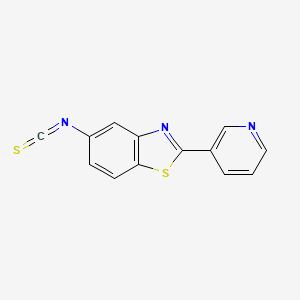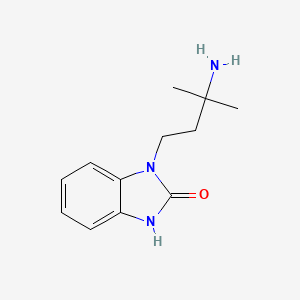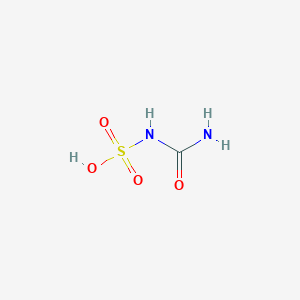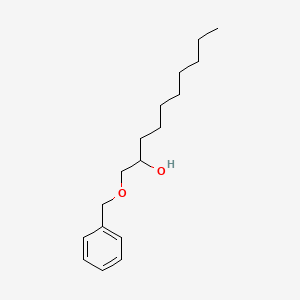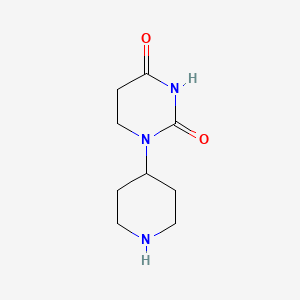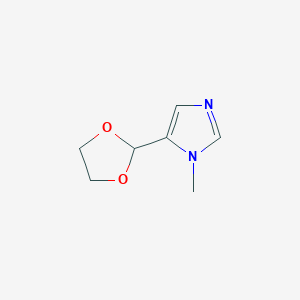
4-(2-fluorophenyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the cross-coupling reaction of compounds such as 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .
Analyse Chemischer Reaktionen
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in their biological activities . The fluorophenyl group enhances the compound’s ability to interact with these targets, leading to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid: Known for its anti-inflammatory and analgesic activities.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Fluoro-1H-indole: Exhibits antiviral and anticancer activities.
The uniqueness of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- lies in the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C14H12FN |
|---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-13-6-2-1-4-11(13)10-5-3-7-14-12(10)8-9-16-14/h1-7,16H,8-9H2 |
InChI-Schlüssel |
GQRCERZZTBGNOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


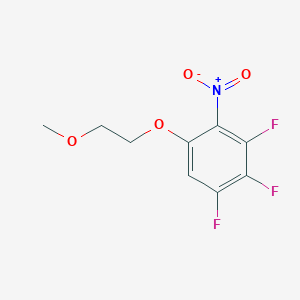
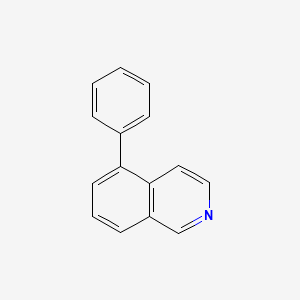
![4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8574502.png)

![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
